molecular formula C5H4Cl3N B069432 3,4-Dichloropyridine hydrochloride CAS No. 159732-45-3

3,4-Dichloropyridine hydrochloride

Cat. No. B069432
M. Wt: 184.45 g/mol
InChI Key: WHSTXSORAFCZBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloropyridine hydrochloride is a chemical compound that belongs to the class of organochlorine compounds, specifically a dichlorinated derivative of pyridine. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Synthesis Analysis

The synthesis of related chlorinated pyridines involves various strategies, including direct chlorination of pyridine derivatives, as well as more complex routes involving initial formation of functionalized pyridines followed by chlorination. For instance, novel 2-chloro-1,4-dihydropyridine derivatives were synthesized by chlorination of 2-hydroxy-1,4-dihydropyridines with phosphorus oxychloride, showcasing the versatility in approaches to chlorinate pyridine derivatives (Cho et al., 1989).

Molecular Structure Analysis

Molecular structure analysis of chlorinated pyridines, including 3,4-dichloropyridine, often utilizes techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. For example, studies have analyzed the crystal structures of related compounds to understand the geometry and electronic structure that influence their reactivity and physical properties (Al‐Refai et al., 2016).

Chemical Reactions and Properties

3,4-Dichloropyridine hydrochloride participates in various chemical reactions, including substitution reactions where the chlorine atoms can be replaced with other groups, facilitating the synthesis of a wide range of derivatives. The dichloro group also influences the electronic properties of the pyridine ring, affecting its reactivity (Barakat et al., 2015).

Scientific Research Applications

Environmental Monitoring and Toxicity Studies

  • Pesticide Monitoring in Water Sources : Studies on 1,3-Dichloropropene, a different chlorinated compound, emphasize the importance of monitoring pesticides in agricultural areas to assess the risk to drinking water sources. These efforts highlight the broader category of chlorinated hydrocarbons and their environmental fate (van Wesenbeeck & Knowles, 2019).

  • Impact of Diuron on the Environment : Diuron, another chlorinated compound, shows the potential toxic effects on non-target species and its persistence in the environment. This raises concerns about the indirect toxicity of chlorinated compounds, including 3,4-Dichloropyridine hydrochloride, through their degradation products (Giacomazzi & Cochet, 2004).

Chemical Synthesis and Applications

  • Synthesis of Pyranopyrimidine Scaffolds : Research into the synthesis of pyranopyrimidine scaffolds, important in medicinal chemistry, can be related to the synthesis and application of 3,4-Dichloropyridine hydrochloride in forming complex organic molecules. This highlights the role of chlorinated pyridines in pharmaceutical research (Parmar, Vala, & Patel, 2023).

  • Oxadiazole Compounds : The therapeutic worth of 1,3,4-Oxadiazole tailored compounds, featuring different core structures, underscores the versatility of nitrogen-containing heterocycles, akin to the research potential of 3,4-Dichloropyridine hydrochloride in drug development (Verma et al., 2019).

properties

IUPAC Name

3,4-dichloropyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N.ClH/c6-4-1-2-8-3-5(4)7;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSTXSORAFCZBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30597812
Record name 3,4-Dichloropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloropyridine hydrochloride

CAS RN

159732-45-3
Record name 3,4-Dichloropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30597812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.